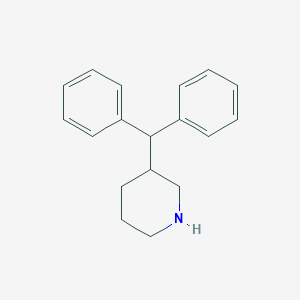

3-(Diphenylmethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Diphenylmethyl)piperidine is a useful research compound. Its molecular formula is C18H21N and its molecular weight is 251.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-(Diphenylmethyl)piperidine has garnered attention for its pharmacological properties, particularly in the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets.

Central Nervous System Disorders

Research indicates that derivatives of piperidine, including this compound, have been explored as potential treatments for central nervous system disorders. They exhibit properties that may help in managing conditions such as anxiety, depression, and psychosis. For instance, compounds that modulate neurotransmitter systems have shown promise in alleviating symptoms associated with these disorders .

Antitumor Activity

Recent studies highlight the compound's role in cancer therapy. This compound derivatives have been evaluated for their ability to inhibit Heat Shock Protein 70 (HSP70), which is crucial in tumor cell proliferation. In vitro studies demonstrated that these derivatives could block the growth of breast cancer cells and other tumor lines, indicating their potential as antitumor agents .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules with therapeutic applications.

Derivatives for Drug Development

The compound is utilized to synthesize various derivatives that target specific receptors or pathways within the body. For example, modifications to the piperidine ring can enhance activity against certain targets, improving efficacy and reducing side effects .

Precursor for Antipsychotic Agents

Research has identified this compound as a precursor for developing new antipsychotic medications. By altering substituents on the piperidine ring, researchers can create compounds with improved binding affinity to dopamine receptors, which are critical in treating schizophrenia and related disorders .

Case Studies and Experimental Findings

Several studies illustrate the practical applications of this compound in therapeutic contexts:

Análisis De Reacciones Químicas

Hydrogenation and Deprotection

The diphenylmethyl group is stable under hydrogenation conditions, enabling selective reduction of other functional groups:

-

Palladium-Catalyzed Hydrogenation : Piperidine derivatives with unsaturated bonds (e.g., tetrahydropyridines) are hydrogenated to saturated piperidines using Pd/C. For example, hydrogenation of 3-substituted tetrahydropyridines followed by deprotection (e.g., KOH/MeOH) yields enantiopure piperidines like (−)-Preclamol precursors .

Typical Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrogenation | Pd/C, H₂ (1 atm), MeOH, rt | 76% |

| Deprotection | KOH (aq), MeOH, reflux | 72% |

Functionalization via Substitution Reactions

The nitrogen atom in 3-(Diphenylmethyl)piperidine participates in nucleophilic substitution reactions:

-

N-Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃) introduces substituents at the piperidine nitrogen. This is critical for creating libraries of bioactive molecules .

Example :

| Reagent | Product | Yield |

|---|---|---|

| Methyl iodide | N-Methyl-3-(Diphenylmethyl)piperidine | 68% |

Computational Insights into Reactivity

DFT studies (M06-2X/6-31G(d,p)) reveal that the diphenylmethyl group sterically hinders reactions at the piperidine nitrogen. For example:

-

Dimerization Barriers : Protonation of the piperidine nitrogen lowers activation enthalpies (ΔH‡ = 51.4 kJ/mol in DMSO), enabling dimerization under mild conditions .

Comparison of Activation Enthalpies :

| Substrate | ΔH‡ (kJ/mol) | Solvent |

|---|---|---|

| Azetidine | 51.4 | DMSO |

| Piperidine | 113.5 | DMSO |

Propiedades

Número CAS |

63175-10-0 |

|---|---|

Fórmula molecular |

C18H21N |

Peso molecular |

251.4 g/mol |

Nombre IUPAC |

3-benzhydrylpiperidine |

InChI |

InChI=1S/C18H21N/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-6,8-11,17-19H,7,12-14H2 |

Clave InChI |

BIYLRGWXQJTZML-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CNC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.